1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
Description
1-[(2-Chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a disubstituted benzimidazole derivative characterized by a 2-chlorobenzyloxy group at position 1 and a 4-chlorophenyl group at position 2 of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological, catalytic, and material science applications . The substitution pattern on the benzimidazole scaffold significantly influences physical, chemical, and biological properties, making structural analogs of this compound a subject of extensive research.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[(2-chlorophenyl)methoxy]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-11-9-14(10-12-16)20-23-18-7-3-4-8-19(18)24(20)25-13-15-5-1-2-6-17(15)22/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSACXMJJRDSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is a benzimidazole derivative recognized for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial therapies. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Chemical Name : 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole
- CAS Number : 338791-27-8
- Molecular Formula : C20H14Cl2N2O
- Molecular Weight : 369.24 g/mol
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole can inhibit the growth of various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- A431 (skin cancer)
In one study, the compound was subjected to cytotoxic assays where it displayed notable inhibition of cell viability at varying concentrations. The results suggest that the compound interferes with mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and repair processes .
Antimicrobial Activity
Benzimidazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against several bacterial strains and fungi. The mechanism of action may involve disruption of microbial cell membranes or interference with vital metabolic pathways. For instance, studies have highlighted its potential against pathogens such as Staphylococcus aureus and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole has been evaluated in various models. In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models subjected to induced inflammatory conditions. The observed effects were statistically significant (p < 0.01), suggesting a strong therapeutic potential for inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer effects of benzimidazole derivatives, 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole was tested against multiple cancer cell lines. The results indicated that the compound exhibited a dose-dependent response in inhibiting cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Another study investigated the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The results showed that treatment with the compound led to a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
Scientific Research Applications
The compound features a benzimidazole core with a chlorinated phenyl group and a benzyloxy substituent, contributing to its unique reactivity and interaction with biological systems.
Medicinal Chemistry
This compound is primarily investigated for its antimicrobial and anticancer properties. Studies have shown that benzimidazole derivatives can exhibit significant activity against various cancer cell lines and microbial strains.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of benzimidazole derivatives, including compounds similar to 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole. The results indicated that these compounds could inhibit cell proliferation in several cancer types by inducing apoptosis through specific molecular pathways .
Research has demonstrated that this compound interacts with specific enzymes and receptors, potentially inhibiting their activity. The mechanism of action involves:
- Enzyme Inhibition : The compound binds to active sites of enzymes, disrupting their function.
- Receptor Modulation : It alters receptor activity, influencing cellular signaling pathways.
| Activity Type | Targeted Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Disruption of metabolic pathways |
Industrial Applications
In addition to its medicinal properties, 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole is utilized in the development of new materials and chemical processes. Its unique structure allows it to serve as a building block for synthesizing more complex molecules in organic chemistry.
Industrial Use Case
The compound has been employed in the synthesis of novel polymeric materials that exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Substituent position and electronic nature influence melting points, solubility, and spectral signatures:
- Melting Points: 1-(4-Chlorobenzyl)-2-(4-Cl-phenyl) (3c): 126–127°C . 1-(4-tert-Butylbenzyl)-2-(4-tert-butylphenyl): Higher melting points due to bulky tert-butyl groups enhancing crystallinity .
- Spectral Data: IR Spectroscopy: The C=N stretch in 1-(4-Cl-benzyl)-2-(4-Cl-phenyl) (3b) appears at 1591 cm⁻¹, while aliphatic C-H stretches are observed at 2928 cm⁻¹ . NMR: For 1-(4-dimethylaminobenzyl)-2-(4-dimethylaminophenyl) derivatives, aromatic protons resonate at δ 6.63–8.00 ppm, with dimethylamino groups at δ 2.91–2.93 ppm .
Solvent and Method Optimization
Evidence highlights solvent systems critical for synthesis:
Q & A
Q. What are the standard synthetic routes for preparing 1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole?
- Methodological Answer : A common approach involves nucleophilic substitution using 2-(4-chlorophenyl)-1H-benzimidazole as the starting material. The hydroxyl group at position 1 is functionalized with 2-chlorobenzyl chloride in the presence of a base like K₂CO₃ under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Reaction progress is monitored via TLC, and purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of benzimidazole to 2-chlorobenzyl chloride) and reaction time (12–24 hours) .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, benzyloxy protons at δ 5.2–5.5 ppm). IR identifies functional groups (C-O-C stretch at ~1250 cm⁻¹). ESI-MS provides molecular ion validation (expected [M+H]⁺ at m/z = 415.3) .
- Thermal Analysis : TGA/DTA under nitrogen (heating rate: 10°C/min) reveals decomposition onset (~250°C) and stability profiles, critical for assessing storage conditions .
Q. What solvents and conditions are optimal for recrystallization?
- Methodological Answer : Ethanol or methanol at 60–70°C with slow cooling (0.5°C/min) yields high-purity crystals. Solvent polarity must balance solubility (logP ≈ 3.5) and crystal lattice energy. Single-crystal X-ray diffraction (monoclinic P2₁/c system, a = 7.97 Å, b = 16.43 Å, c = 14.36 Å, β = 95.13°) confirms molecular packing and stereochemistry .
Advanced Research Questions
Q. How can fluorescence properties of this benzimidazole derivative be optimized for bioimaging applications?
- Methodological Answer : Fluorescence intensity (λₑₓ = 320 nm, λₑₘ = 450 nm) is enhanced by modifying electron-donating/withdrawing substituents on the benzyloxy group. Quantum yield (Φ) is calculated using a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). Solvatochromic shifts in DMSO vs. water correlate with polarity-dependent excited-state stabilization .
Q. How do contradictory thermal degradation data from TGA and DSC arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from sample preparation (e.g., crystalline vs. amorphous phases) or gas flow rates in TGA (affecting oxidative vs. pyrolytic degradation). Simultaneous TGA-DSC under identical conditions (e.g., 20 mL/min N₂ flow) clarifies endothermic (melting) vs. exothermic (decomposition) events. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) determines activation energy (Eₐ) for decomposition .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) using the benzimidazole core as a hinge-binding motif identifies potential targets. DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps. MD simulations (AMBER) over 100 ns assess binding stability (RMSD < 2.0 Å). Validate predictions with in vitro kinase inhibition assays (IC₅₀ determination) .
Q. How can regioselective functionalization at the benzimidazole N1 position be achieved?
- Methodological Answer : Protecting group strategies (e.g., SEM-Cl for N3 protection) enable selective N1 alkylation. Reaction monitoring via ¹H NMR (disappearance of N-H signal at δ 12.5 ppm) ensures specificity. Post-functionalization deprotection (e.g., TBAF in THF) restores the free benzimidazole .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
